Saperconazole

Aspergillus In Vitro Susceptibility Testing MIC

Saperconazole (R66905) is a fluorinated triazole with superior in vitro potency (MIC90 0.19 mg/L) against Aspergillus spp. versus itraconazole and 5-fold higher in vivo potency than fluconazole (ED50 0.53 mg/kg). Its distinct stereoisomer solubility profile makes it ideal for formulation studies and resistance mechanism research. Purchase only if precise, non-substitutable antifungal activity is required.

Molecular Formula C35H38F2N8O4
Molecular Weight 672.7 g/mol
CAS No. 110588-57-3
Cat. No. B1681438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaperconazole
CAS110588-57-3
SynonymsSaperconazole;  SPZ;  R66905;  R-66905;  R 66905; 
Molecular FormulaC35H38F2N8O4
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
InChIKeyHUADITLKOCMHSB-ZPGVKDDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saperconazole (R66905) for Antifungal Research: Triazole Procurement & Specification Guide


Saperconazole (CAS 110588-57-3), also designated R66905, is a broad-spectrum, fluorinated triazole antifungal agent structurally related to itraconazole [1]. It functions by selectively inhibiting fungal cytochrome P450 sterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting fungal cell membrane integrity [2]. As a research compound, it is primarily employed as a reference standard for in vitro susceptibility testing, a tool compound for mechanistic studies of azole pharmacology, and a key intermediate in the development of novel antifungal crystalline formulations.

Why Saperconazole Cannot Be Replaced by Generic Itraconazole or Fluconazole in Critical Assays


Despite sharing a common triazole core and mechanism of action with itraconazole and fluconazole, saperconazole exhibits distinct, quantifiable differences in its in vitro potency profile and in vivo efficacy that preclude simple substitution in research settings. The substitution of a single chlorine atom in itraconazole with a fluorine atom in saperconazole results in a compound with a markedly different spectrum of activity, particularly against Aspergillus species and specific Candida strains [1]. Furthermore, while both saperconazole and fluconazole are orally bioavailable, their relative potencies in preclinical infection models differ substantially, meaning that dose-response relationships and experimental outcomes are not directly translatable [2]. Using a generic azole as a stand-in for saperconazole in a controlled study would introduce a significant, quantifiable variable, compromising the validity and reproducibility of the research.

Quantitative Differentiation: Head-to-Head Data for Saperconazole vs. Comparator Antifungals


Saperconazole Demonstrates Superior In Vitro Potency Against Aspergillus Species Compared to Itraconazole

In a direct comparative study against 16 Aspergillus isolates, saperconazole demonstrated higher in vitro activity than itraconazole. Specifically, 90% of isolates tested against saperconazole had an MIC of ≤3.1 mg/L, compared to only 56% for itraconazole at the same concentration [1]. A separate study corroborates this superior potency, reporting an MIC90 of 0.19 mg/L for saperconazole against clinical Aspergillus isolates [2].

Aspergillus In Vitro Susceptibility Testing MIC

Superior Fungicidal Activity of Saperconazole Against Aspergillus Compared to Itraconazole

The fungicidal activity of saperconazole, as measured by Minimum Fungicidal Concentration (MFC), is more potent than that of itraconazole. In a head-to-head comparison, 75% of Aspergillus isolates had an MFC of ≤3.1 mg/L for saperconazole, while only 33% of isolates reached this MFC threshold for itraconazole [1].

Aspergillus Minimum Fungicidal Concentration MFC

Saperconazole's 5-Fold Higher In Vivo Oral Potency Compared to Fluconazole in a Rat Candidiasis Model

In a rat vaginal candidiasis infection model, saperconazole demonstrated significantly greater oral potency than fluconazole. After a single oral dose, the ED50 value for saperconazole was 0.53 mg/kg, making it 5-fold more potent than fluconazole [1].

Candidiasis In Vivo Efficacy ED50

Enhanced Activity of Saperconazole Against Candida krusei Relative to Ketoconazole

A comparative study against various Candida species revealed that while the activity of saperconazole was similar to ketoconazole for most strains, a notable exception was observed for C. krusei, where saperconazole demonstrated greater activity [1]. This species-specific advantage is further supported by data showing saperconazole MIC ranges for C. krusei as low as ≤0.015-0.06 μg/mL [2].

Candida C. krusei Antifungal Resistance

Individual Saperconazole Stereoisomers Exhibit Enhanced Aqueous Solubility vs. Diastereomeric Mixture

Pharmaceutical research has demonstrated that the individual stereoisomers of saperconazole possess greater water solubility than the racemic mixture [1]. This finding is critical for formulation development, as it allows for the creation of pharmaceutical compositions with improved bioavailability while using less cyclodextrin as a complexing agent.

Solubility Stereoisomer Formulation

Optimal Research and Industrial Use Cases for Saperconazole Based on Differential Evidence


Aspergillus-Specific In Vitro Susceptibility and Resistance Studies

Given its superior in vitro potency (MIC90 of 0.19 mg/L) and fungicidal activity against Aspergillus species compared to itraconazole [1], Saperconazole is the preferred reference compound for establishing baseline susceptibility and investigating emerging resistance mechanisms in Aspergillus isolates. Its activity profile makes it particularly valuable in labs focused on invasive aspergillosis.

Preclinical In Vivo Models of Invasive Candidiasis Requiring Oral Dosing

For researchers designing oral dosing regimens in rodent models of candidiasis, Saperconazole's 5-fold higher in vivo potency compared to fluconazole (ED50 = 0.53 mg/kg) [1] provides a distinct advantage. It allows for the study of potent antifungal effects at lower, more physiologically relevant doses, which is critical for pharmacokinetic/pharmacodynamic modeling and the development of novel oral therapeutics.

Investigating Azole Resistance in Intrinsically Resistant Candida krusei

Saperconazole demonstrates superior activity against the fluconazole-resistant species C. krusei when compared to ketoconazole [1]. This makes it an essential tool compound for researchers exploring the molecular basis of intrinsic azole resistance or screening for novel agents with activity against difficult-to-treat non-albicans Candida species.

Advanced Formulation Development of Poorly Water-Soluble Azoles

The finding that individual saperconazole stereoisomers exhibit greater aqueous solubility than the racemic mixture [1] positions the compound as a valuable model system for formulation scientists. Research into isolating specific isomers and complexing them with cyclodextrins can yield pharmaceutical compositions with improved bioavailability, addressing a major challenge for this entire drug class.

Technical Documentation Hub

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